molecular formula C9H9Cl2NO B097908 N-(2,6-Dichloro-3-methylphenyl)acetamide CAS No. 17700-55-9

N-(2,6-Dichloro-3-methylphenyl)acetamide

Cat. No. B097908
CAS RN: 17700-55-9
M. Wt: 218.08 g/mol
InChI Key: CJKDFKCEXKPCBM-UHFFFAOYSA-N
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Description

The compound "N-(2,6-Dichloro-3-methylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their biological activity, particularly as opioid kappa agonists, and for their structural and vibrational characteristics . The papers also explore the synthesis and structural analysis of related compounds, providing insights into the influence of different substituents on the acetamide moiety .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of appropriate aniline derivatives with acyl chlorides or other acylating agents. For instance, the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved starting from chiral amino acids, introducing different alkyl and aryl substituents to obtain compounds with potent opioid kappa agonist properties . In another study, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of "N-(2,6-Dichloro-3-methylphenyl)acetamide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . Similarly, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR, FT-Raman spectra, and quantum chemical calculations . These studies provide a framework for analyzing the molecular structure of "N-(2,6-Dichloro-3-methylphenyl)acetamide."

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide moiety. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were shown to undergo hydrolysis and alcoholysis reactions, leading to the formation of various silanes . The reactivity of "N-(2,6-Dichloro-3-methylphenyl)acetamide" could be inferred from these studies, suggesting that it may also undergo similar reactions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their thermodynamic stability, vibrational frequencies, and crystal structures, are often determined using spectroscopic and computational methods. The influence of different substituents on these properties has been analyzed in several studies . For example, the effect of methyl substitution on the characteristic frequencies of the amide group was examined . These analyses are relevant for understanding the properties of "N-(2,6-Dichloro-3-methylphenyl)acetamide" and can help predict its behavior in various environments.

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

  • Metabolism Pathway Analysis : A study by Coleman et al. (2000) explored the metabolic pathways of various chloroacetamide herbicides, including compounds structurally related to N-(2,6-Dichloro-3-methylphenyl)acetamide. The research identified complex metabolic activation pathways leading to DNA-reactive compounds in rats and humans, demonstrating the importance of understanding these pathways for health and safety assessments.

Soil Reception and Activity Analysis

  • Herbicide Interaction with Soil and Crops : An investigation by Banks and Robinson (1986) examined how chloroacetamide herbicides, including structural analogs of N-(2,6-Dichloro-3-methylphenyl)acetamide, interact with soil and crops. The study provided insights into how different levels of straw mulch impact the efficacy and soil reception of these herbicides, offering valuable information for agricultural applications.

Synthesis and Crystal Structure

  • Structural Analysis through Synthesis : Research by Ping (2007) focused on the synthesis and crystal structure analysis of a compound similar to N-(2,6-Dichloro-3-methylphenyl)acetamide. This kind of research is crucial for understanding the physical and chemical properties of such compounds, which can inform their practical applications.

properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKDFKCEXKPCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066249
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dichloro-3-methylphenyl)acetamide

CAS RN

17700-55-9
Record name N-(2,6-Dichloro-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17700-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
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Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dichloro-3-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org

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